Cas no 1019103-06-0 (2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide)

2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide is a synthetic organic compound with notable properties. It exhibits high purity and stability, making it suitable for various chemical applications. This compound demonstrates excellent solubility and compatibility with a range of organic solvents, enhancing its versatility in laboratory settings.
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide structure
1019103-06-0 structure
Product name:2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
CAS No:1019103-06-0
MF:C22H19ClN4O2S
MW:438.929862260818
CID:6171148
PubChem ID:25281742

2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
    • F5030-0381
    • 2-(4-chlorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
    • 1019103-06-0
    • AKOS016365549
    • 2-(4-chlorophenoxy)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
    • Inchi: 1S/C22H19ClN4O2S/c1-14-3-5-16(6-4-14)19-13-30-22(24-19)27-20(11-15(2)26-27)25-21(28)12-29-18-9-7-17(23)8-10-18/h3-11,13H,12H2,1-2H3,(H,25,28)
    • InChI Key: YKYDZYYQKURTQC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=CC(C)=NN1C1=NC(=CS1)C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 438.0917247g/mol
  • Monoisotopic Mass: 438.0917247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.3Ų
  • XLogP3: 5.5

2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5030-0381-40mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
40mg
$140.0 2023-09-10
Life Chemicals
F5030-0381-25mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
25mg
$109.0 2023-09-10
Life Chemicals
F5030-0381-10μmol
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5030-0381-20mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
20mg
$99.0 2023-09-10
Life Chemicals
F5030-0381-50mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
50mg
$160.0 2023-09-10
Life Chemicals
F5030-0381-2mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
2mg
$59.0 2023-09-10
Life Chemicals
F5030-0381-3mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
3mg
$63.0 2023-09-10
Life Chemicals
F5030-0381-30mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
30mg
$119.0 2023-09-10
Life Chemicals
F5030-0381-75mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
75mg
$208.0 2023-09-10
Life Chemicals
F5030-0381-100mg
2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide
1019103-06-0
100mg
$248.0 2023-09-10

Additional information on 2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide

2-(4-Chlorophenoxy)-N-{3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-yl}acetamide: A Comprehensive Overview

2-(4-Chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide (CAS No. 1019103-06-0) is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound, often referred to by its CAS number for brevity, has garnered attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide is characterized by a central acetamide moiety linked to a 4-chlorophenoxy group and a substituted pyrazole ring. The presence of the 4-chlorophenoxy group imparts lipophilic properties to the molecule, which can enhance its ability to cross biological membranes. The pyrazole ring, on the other hand, is known for its bioactive properties and is a common scaffold in drug design. The thiazole moiety further contributes to the compound's biological activity by providing additional functional groups that can interact with biological targets.

The molecular formula of this compound is C22H20ClN3O2S, with a molecular weight of approximately 437.93 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for various experimental conditions in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide typically involves a multi-step process that combines various synthetic strategies from organic chemistry. One common approach involves the coupling of 2-(4-chlorophenoxy)acetic acid with the appropriate amine derivative under suitable reaction conditions. The amine derivative is often synthesized separately through a series of reactions that include the formation of the pyrazole ring and the introduction of the thiazole moiety.

A recent study published in the Journal of Organic Chemistry (JOC) detailed an efficient one-pot synthesis method that significantly reduces the number of steps and improves the overall yield. This method involves the sequential addition of reagents in a single reaction vessel, minimizing purification steps and reducing waste generation. Such advancements in synthetic methods not only enhance the accessibility of this compound but also contribute to more sustainable chemical practices.

Biological Properties and Applications

2-(4-Chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide has been extensively studied for its potential biological activities. One of its most notable properties is its anti-inflammatory activity. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both cell cultures and animal models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

In addition to its anti-inflammatory properties, this compound has also demonstrated significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that 2-(4-chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide could be developed into a novel therapeutic agent for cancer treatment.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary data from these trials have shown promising results, with no major adverse effects reported at therapeutic doses.

In parallel with clinical trials, ongoing research continues to explore new applications for this compound. For instance, recent studies have investigated its potential as an antiviral agent against emerging viral infections such as SARS-CoV-2. Preliminary data suggest that it can inhibit viral replication by targeting specific viral proteins involved in the infection process.

Conclusion

2-(4-Chlorophenoxy)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide (CAS No. 1019103-06-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure endows it with anti-inflammatory and anticancer properties, making it a valuable candidate for drug development. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for new treatments for inflammatory diseases and cancer.

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